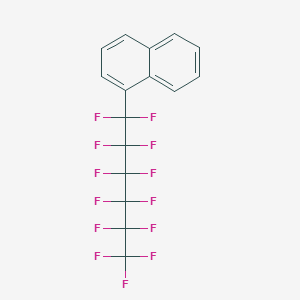
1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes a methoxyethyl group and multiple methyl substitutions on the tetrahydroquinoline ring
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the reaction of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline with 2-methoxyethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as amines or thiols replace the methoxy group, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., NH3, RSH). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its effects on cellular signaling and metabolic processes.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives, such as:
2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline: Lacks the methoxyethyl group, resulting in different chemical and biological properties.
1-(2-Ethoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline: Similar structure but with an ethoxyethyl group, which may affect its reactivity and applications.
1-(2-Methoxyethyl)-2,2,4,7-tetramethylquinoline: The absence of the tetrahydro structure can lead to different chemical behavior and uses.
Properties
CAS No. |
92585-52-9 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-2,2,4,7-tetramethyl-3,4-dihydroquinoline |
InChI |
InChI=1S/C16H25NO/c1-12-6-7-14-13(2)11-16(3,4)17(8-9-18-5)15(14)10-12/h6-7,10,13H,8-9,11H2,1-5H3 |
InChI Key |
KLJOYMKRGPCXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=CC(=C2)C)CCOC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



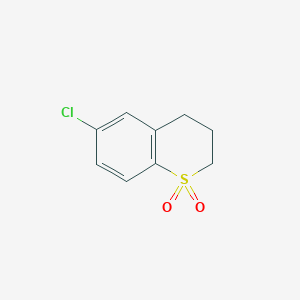
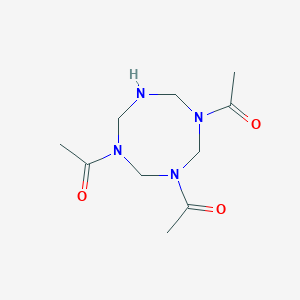

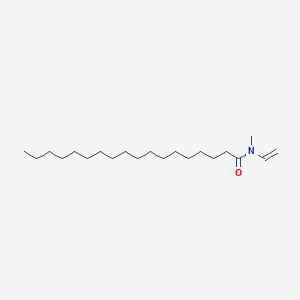

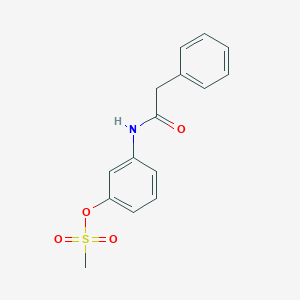


![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
